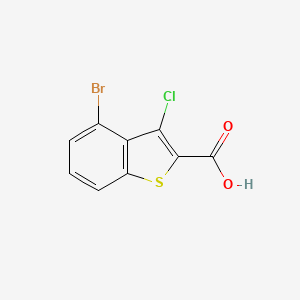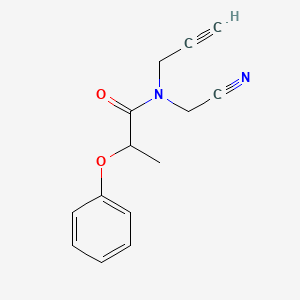![molecular formula C13H14N4OS B2785725 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 894038-96-1](/img/structure/B2785725.png)
2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine” is a type of heterocyclic compound . It is part of a class of molecules that have been studied for their potential anticancer properties . The compound has been synthesized employing three-component and three-stage synthetic protocols .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The compound has been synthesized employing three-component and three-stage synthetic protocols . The structures of these compounds were supported by FT-IR, 1HNMR, 13CNMR, and Mass spectra .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold . The compound has a molecular formula of C13H14N4OS .Chemical Reactions Analysis
The compound has been studied for its antitumor activity in the NCI 60 lines screen . Some compounds present excellent anticancer properties at 10 μM .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.341 Da . The compound has been characterized by mass spectra, 1HNMR, 13CNMR .Mecanismo De Acción
Mode of Action
The compound interacts with Top1, inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in DNA replication and transcription processes.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in the inhibition of Top1, leading to disruptions in DNA replication and transcription . This disruption can cause cell cycle arrest and apoptosis, particularly in cancer cells . Therefore, the compound may have potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine in lab experiments is its potential as a multi-purpose compound. The compound has been shown to have various pharmacological properties, which makes it a versatile tool for studying different diseases and biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine. One direction is to further investigate the compound's potential as an anticancer agent. Studies have shown promising results in breast cancer cells, but more research is needed to determine its efficacy in other types of cancer. Another direction is to explore the compound's potential as an anti-inflammatory agent. Inflammation is a common factor in many diseases, and the compound's ability to reduce inflammation may have therapeutic potential. Additionally, future studies could investigate the compound's potential as an antibacterial and antifungal agent, as well as its antioxidant properties.
Métodos De Síntesis
The synthesis of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 2-(4-methoxyphenyl)thiazolidin-4-one. This intermediate is then reacted with hydrazine hydrate to form 2-(4-methoxyphenyl)-5-(1,2,4-triazol-3-yl)thiazole. Finally, the compound is treated with ethyl chloroacetate to form this compound.
Aplicaciones Científicas De Investigación
2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine has been studied for its potential use in the treatment of various diseases. One study found that the compound exhibited significant anticancer activity against breast cancer cells. Another study showed that the compound had potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-18-11-4-2-9(3-5-11)12-15-13-17(16-12)10(6-7-14)8-19-13/h2-5,8H,6-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZUYVSVNVJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)


![1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2785649.png)


![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785658.png)
![1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785659.png)
![4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2785661.png)

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2785664.png)